REACTION_CXSMILES
|
C1C=CC=CC=1.[CH3:7][NH:8][C:9](=[O:14])[C:10]([F:13])([F:12])[F:11].[H-].[Na+].[Si:17](Cl)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18]>C(#N)C>[CH3:7][N:8]([Si:17]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18])[C:9](=[O:14])[C:10]([F:13])([F:12])[F:11] |f:2.3|
|
Name
|
|
Quantity
|
800 mL
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Type
|
reactant
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
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CNC(C(F)(F)F)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
23.5 g
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Type
|
reactant
|
Smiles
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[H-].[Na+]
|
Name
|
|
Quantity
|
173.34 g
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Type
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reactant
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Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Type
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CUSTOM
|
Details
|
To this solution, while stirring
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining the temperature at 0 degress C
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Type
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STIRRING
|
Details
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The solution was then stirred for 4 hours at 4 degrees C
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Duration
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4 h
|
Type
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ADDITION
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Details
|
After the last addition the solution
|
Type
|
STIRRING
|
Details
|
was stirred for 2 hours at 4 degrees C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The precipitate of sodium chloride was then removed from the reaction mixture by filtration under dry nitrogen
|
Type
|
FILTRATION
|
Details
|
the resulting filter cake
|
Type
|
WASH
|
Details
|
washed twice with 100 ml each of dry benzene
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
The remaining yellow solution was fractionally distilled with the distillate at 158-172 degrees C
|
Type
|
CUSTOM
|
Details
|
being collected
|
Type
|
DISTILLATION
|
Details
|
Redistillation of this fraction
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C(F)(F)F)=O)[Si](C)(C)C(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |